molecular formula C13H18N2O4S B1415081 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 1040343-07-4

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B1415081
CAS No.: 1040343-07-4
M. Wt: 298.36 g/mol
InChI Key: SRZJTNSAWYYLAF-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the second position and a sulfonyl group attached to a 4-methylpiperazin-1-yl moiety at the fifth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 4-methylpiperazine.

    Sulfonylation Reaction: The key step involves the sulfonylation of 2-methylbenzoic acid with a sulfonyl chloride derivative of 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and reactors helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the benzoic acid ring.

Scientific Research Applications

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors. The piperazine moiety may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid: Similar structure with an ethoxy group instead of a methyl group.

    2-Methyl-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid: Similar structure with an ethyl group on the piperazine ring.

Uniqueness

2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methyl group at the second position and the sulfonyl group attached to the 4-methylpiperazin-1-yl moiety may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZJTNSAWYYLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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